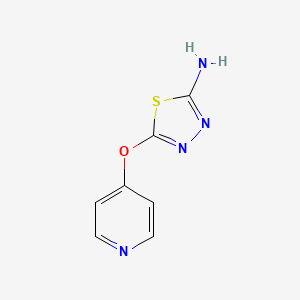

5-(Pyridin-4-yloxy)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-pyridin-4-yloxy-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c8-6-10-11-7(13-6)12-5-1-3-9-4-2-5/h1-4H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPKWUWFOVTCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yloxy)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-hydroxypyridine with thiadiazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yloxy)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine or thiadiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-functionalized thiadiazole compounds.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1,3,4-thiadiazole exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have reported that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

- Antiviral Properties : Thiadiazole derivatives have been evaluated for their antiviral activity. Some studies suggest that they may inhibit viral replication mechanisms, making them potential candidates for treating viral infections such as HIV .

- Anticonvulsant Effects : Certain derivatives have demonstrated anticonvulsant properties in animal models. For example, compounds derived from the 1,3,4-thiadiazole scaffold showed protective effects against seizures induced by pentylenetetrazole .

Applications in Drug Development

The applications of 5-(Pyridin-4-yloxy)-1,3,4-thiadiazol-2-amine can be categorized into several therapeutic areas:

Cancer Treatment

Thiadiazole derivatives are being explored as potential anticancer agents. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has made them subjects of interest in oncology research. Notably, compounds with specific substitutions on the thiadiazole ring have shown enhanced activity against various tumor cell lines .

Antiviral Agents

The antiviral potential of thiadiazoles has led to investigations into their use as therapeutic agents against viral infections. The structural features that allow for interactions with viral proteins make these compounds promising candidates for drug development targeting viruses such as HIV .

Neurological Disorders

The anticonvulsant properties of certain thiadiazole derivatives suggest their potential application in treating epilepsy and other neurological disorders. Research indicates that these compounds may act through mechanisms involving GABAergic pathways and ion channel modulation .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Anticancer Activity Study :

- Antiviral Activity Evaluation :

- Anticonvulsant Testing :

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yloxy)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or disruption of cellular metabolism .

Comparison with Similar Compounds

Key Structural Variations :

- 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine : Lacks the oxygen bridge in the pyridinyloxy substituent. Its crystal structure reveals dihedral angles of 18.2°–30.3° between thiadiazole and pyridine rings, facilitating N–H···N hydrogen bonding .

- 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives : Substitution at pyridin-3-yl instead of pyridin-4-yloxy alters steric and electronic profiles. For example, Compound 11 (N-((1H-indol-3-yl)methylene)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine) showed hydrogen bonding with Cys44 and His164 in SARS-CoV-2 protease, highlighting positional sensitivity in target binding .

Pharmacological Activity Comparisons

Anticancer Activity :

Anticonvulsant Activity :

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c): Exhibited ED₅₀ values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), outperforming phenytoin in rodent models . The pyridinyloxy analog’s activity remains unexplored but may benefit from enhanced hydrogen bonding.

Enzyme Inhibition :

- Quinazoline-thiadiazole hybrids (e.g., 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine) : Demonstrated potent GSK-3 inhibition (IC₅₀ < 1 µM) and hypoglycemic effects . The pyridinyloxy group in the target compound could similarly modulate kinase interactions.

Physicochemical and ADMET Properties

- Lipophilicity: Pyridinyloxy substitution may increase solubility compared to non-oxygenated analogs (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine), as seen in hydrochloride salts with LogP ~0.81 .

- Hydrogen Bonding : The oxygen bridge in pyridinyloxy derivatives could enhance binding to polar active sites, as observed in SARS-CoV-2 protease inhibitors .

- Toxicity : Thiadiazoles with aryl substituents (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) show low acute toxicity in preclinical studies, suggesting a favorable safety profile for the target compound .

Biological Activity

5-(Pyridin-4-yloxy)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a pyridine ring linked to a thiadiazole moiety, which is known for its ability to interact with various biological targets due to its unique electronic properties. The presence of the pyridine group enhances lipophilicity and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial activity against various strains of bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antitubercular Activity : Some studies have reported that thiadiazole derivatives possess antitubercular activity. A series of compounds were screened against Mycobacterium tuberculosis, with certain derivatives showing promising results in inhibiting bacterial growth .

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral potential. A notable study indicated that some compounds demonstrated moderate inhibitory effects against HIV-1 and HIV-2 in vitro. For example, certain derivatives showed EC50 values ranging from 0.96 to 2.92 μg/mL against these viral strains .

Anticancer Activity

- Cytotoxicity : The cytotoxic effects of this compound have been assessed against various cancer cell lines. Data indicate that this compound exhibits significant antiproliferative activity, with IC50 values in the range of 0.74–10 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .

- Mechanism of Action : The anticancer mechanism is believed to involve apoptosis induction without cell cycle arrest. Studies using fluorescence-activated cell sorting (FACS) analysis have shown that treated cells exhibit mitochondrial membrane potential changes and DNA fragmentation indicative of apoptotic processes .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antiviral Activity : In a study assessing the antiviral efficacy of various thiadiazole derivatives, compound modifications led to enhanced activity against HIV strains with selectivity indices indicating potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

- Anticancer Research : A comprehensive evaluation of various substituted thiadiazoles demonstrated that specific modifications could significantly enhance cytotoxicity against cancer cells while maintaining selectivity over normal cells .

Q & A

Q. How to design derivatives for selective kinase inhibition while minimizing off-target effects?

- Answer : Introduce substituents at the pyridyloxy position (e.g., methyl, fluoro) to modulate steric/electronic effects. Screen against kinase panels (e.g., Eurofins KinaseProfiler) and use SPR assays to measure binding kinetics (KD < 100 nM). Prioritize derivatives with >10-fold selectivity over hERG channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.